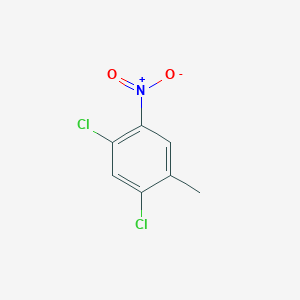
1,5-Dichloro-2-methyl-4-nitrobenzene
Cat. No. B1595147
Key on ui cas rn:
7149-77-1
M. Wt: 206.02 g/mol
InChI Key: OTHIQMSDVAQZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04846875
Procedure details


To stirred fuming nitric acid (200 ml) at 0° C. was added slowly 2,4-dichlorotoluene (50 g, 0.3mole). Upon completion of addition, the reaction mixture was stirred for one hour, then was poured into water (100 ml). A yellow precipitate was collected by filtration to yield 62.0 g of 2,4-dichloro-5-nitrotoluene, m.p. 40°-44° C.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH3:13]>O>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[C:9]([N+:1]([O-:4])=[O:2])=[CH:8][C:7]=1[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A yellow precipitate was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
